Home > Products > Screening Compounds P1754 > N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine
N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine - 2549027-15-6

N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Catalog Number: EVT-6593014
CAS Number: 2549027-15-6
Molecular Formula: C19H27N7
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs) that shows selectivity for ENT2 over ENT1. It acts as an irreversible and non-competitive inhibitor by reducing the Vmax of [3H]uridine uptake in both ENT1 and ENT2 without affecting the Km. []

Relevance: While structurally different from the target compound, FPMINT shares the presence of both a piperazine ring and a substituted aromatic ring. The research on FPMINT and its analogues emphasizes the importance of specific substitutions on these rings for modulating interactions with biological targets, a principle likely relevant to understanding the activity of N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine. The paper explores various modifications to the FPMINT scaffold and their impact on ENT inhibition, providing valuable insights into structure-activity relationships relevant to similar compounds like the target. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel compound exhibiting dual action as a 5-hydroxytryptamine (5-HT)1A receptor agonist and a 5-HT3 receptor antagonist. This dual action makes it a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS). []

Relevance: TZB-30878 shares the 5,6,7,8-tetrahydroquinazolin-4(3H)-one core and the piperazine linker with N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine. The presence of these structural motifs suggests potential similarities in their binding modes and interactions with biological targets. Understanding the specific activities of TZB-30878 may provide insights into potential therapeutic applications of the target compound. []

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. It has shown significant antitumor activity in RT112 bladder cancer xenografts models overexpressing wild-type FGFR3. []

Relevance: NVP-BGJ398, like the target compound N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine, contains a central pyrimidine ring substituted with an amino group and a complex substituent at the 4 and 6 positions, respectively. This structural similarity suggests that the target compound might also interact with similar biological targets, particularly kinases. Studying NVP-BGJ398's structure-activity relationship provides insights into how modifications to the pyrimidine scaffold, especially at the 4 and 6 positions, can drastically impact biological activity. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3- methoxyphenyl)pyrimidin-2-amine

Compound Description: This compound contains both 1,2,3-triazole and pyrimidine rings, known for their diverse biological activities such as antibacterial, anti-allergic, anti-HIV, antiviral, anti-tubercular, antineoplastic, anti-inflammatory, diuretic, antimalarial, and cardiovascular effects. []

Relevance: This compound, similar to the target compound N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine, features a central pyrimidine ring with an amino group at the 2-position. The presence of a substituted phenyl ring at the 6-position of the pyrimidine in both compounds further highlights the structural similarities. While the linking groups and the substituent at the 4-position differ, the shared core structure and substitutions suggest they might share similar pharmacological profiles or target related biological pathways. Understanding the specific activities of this compound can provide valuable insights into the potential of the target compound and guide further research and development. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

Compound Description: This compound exhibits good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus cerus, Staphylococcus epidermidis, Escherichia coli, Acinetobacter baumannii, and Proteus vulgaris. []

Relevance: This compound and the target compound N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine both share a central pyrimidine ring with an amine group at the 2-position and an aromatic substituent at the 6-position. Although the substituents at the 4-position differ, the presence of halogen atoms on the aromatic ring in both compounds highlights a common structural feature. This similarity suggests a potential for the target compound to exhibit antibacterial activity, and understanding the structure-activity relationship of the related compound can provide valuable insights for further development and optimization of both compounds. []

2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives

Compound Description: These compounds were designed and synthesized as potential antimalarial agents. They exhibited promising in vitro antiplasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. []

Relevance: This series shares the 5,6,7,8-tetrahydroquinazolin-4(3H)-one core and the piperazine linker with the target compound. The successful development of these derivatives as antimalarial agents, particularly against drug-resistant strains, suggests that structural modifications on the central scaffold could lead to compounds with potent antimalarial activity and favorable pharmacological properties. The similarities in the core structures and the presence of the piperazine linker in both the target compound and these antimalarial derivatives highlight a potential avenue for exploring the antimalarial activity of the target compound. []

Compound Description: This series of compounds showed increased bactericidal activity compared to their non-fluorinated counterparts. Notably, 2-(n-heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one exhibited 90% inhibition against cotton fusarium wilt. []

Relevance: While not directly containing a piperazine ring, this series provides evidence for the potential of incorporating fluorine into structures similar to N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine to potentially enhance its bactericidal properties. The study highlights how subtle modifications, like the introduction of a fluorine atom, can significantly impact the biological activity of these heterocyclic compounds, suggesting a potential strategy for optimizing the target compound. []

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Compound Description: This compound displayed promising anticancer activity by inhibiting the proliferation of various human cancer cell lines, including colon cancer cell line HT-29, lung adenocarcinoma cell line A549, and gastric cancer cell line MKN45, with IC50 values in the low micromolar range. []

Relevance: Both this compound and the target compound share a pyrimidine ring with an amino substituent, albeit with different heterocyclic rings fused to the pyrimidine core. Additionally, both compounds feature an extended structure beyond the pyrimidine moiety, suggesting potential similarities in their overall shape and flexibility. This structural similarity, despite the difference in the fused heterocycle, emphasizes the potential of pyrimidine-based compounds like N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine as a scaffold for anticancer activity and warrants further investigation. []

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound is a pyrrolo[2,3-d]pyrimidine derivative synthesized via a nucleophilic aromatic substitution reaction. Its crystal structure reveals a specific orientation of the imidazolyl ring relative to the pyrrolo[2,3-d]pyrimidine core, stabilized by hydrogen bonding. []

Relevance: This compound, although belonging to the pyrrolo[2,3-d]pyrimidine class, shares some structural features with the target compound, N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine. Both compounds feature a pyrimidine ring substituted at the 4-position with an amine that connects to a heterocyclic system, though the specific heterocycle and linker vary. Additionally, both have an alkyl substituent on the amine nitrogen. Understanding the structural features and potential biological activity of this related compound can provide insights into the structure-activity relationship of similar compounds, including the target compound. []

4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate

Compound Description: This compound is a risperidone analog and represents a salt form of the active pharmaceutical ingredient. Its crystal structure reveals a chair conformation for the piperidine ring and the presence of various hydrogen bonds contributing to its solid-state packing. []

Relevance: This compound shares a structural similarity with N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine in their use of a piperidine ring as part of a larger scaffold. Despite the differences in the core heterocyclic systems and other substituents, the shared piperidine moiety suggests potential similarities in their pharmacological profiles. Examining the structure and activity of this risperidone analog can provide insights into the potential activity of the target compound, which also incorporates a piperidine ring within its structure. []

N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine (1)

Compound Description: This compound served as the starting point for developing novel chikungunya virus (CHIKV) inhibitors. While exhibiting moderate antiviral activity (EC50 = 8.68 μM), it also showed some cytotoxic liability (CC50 = 122 μM). []

Relevance: This compound shares a direct structural relationship with the target compound, N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine, as they both feature a central pyrimidine ring with an ethylamine substituent at the 2-position and a piperazine ring at the 6-position. This structural similarity is crucial as the research focuses on modifying this scaffold to improve its antiviral activity and reduce cytotoxicity. Understanding the structure-activity relationship of this compound and its analogues can provide valuable insights into potential modifications for the target compound, potentially leading to the development of new antiviral agents. []

Compound Description: This series of Biginelli dihydropyrimidines were investigated for their potential antimicrobial, antifungal, and antimalarial activities. []

Relevance: While the core structure differs slightly, this series shares the presence of both a piperidine ring and a pyrimidine ring with N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine. This suggests potential overlap in their biological targets or mechanisms of action. Examining their structure-activity relationship might offer insights into how different substituents on these ring systems influence their biological profiles and could guide further exploration of the target compound's activities. []

Properties

CAS Number

2549027-15-6

Product Name

N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

IUPAC Name

N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Molecular Formula

C19H27N7

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C19H27N7/c1-3-20-19-23-14(2)12-17(24-19)25-8-10-26(11-9-25)18-15-6-4-5-7-16(15)21-13-22-18/h12-13H,3-11H2,1-2H3,(H,20,23,24)

InChI Key

KTHZTOYXGUOCTG-UHFFFAOYSA-N

SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)C

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.